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Abstract

Tivantinib (ARQ 197) was developed and advanced into late-stage clinical trials as a first-in-
class, oral, non-ATP-competitive, and selective inhibitor of the c-Met receptor tyrosine kinase.
The HGF/c-Met signaling axis is a well-validated oncogenic driver, making it an attractive target
for cancer therapy. Initial preclinical data supported tivantinib's role as a c-Met inhibitor.
However, subsequent investigations and disappointing clinical outcomes have led to a critical
re-evaluation of its primary mechanism of action. There is now compelling evidence that the
clinically relevant anti-tumor activity of tivantinib is not due to c-Met inhibition, but rather stems
from its function as a potent microtubule-disrupting agent, inducing G2/M cell cycle arrest and
apoptosis independent of cellular c-Met status. This guide provides a comprehensive technical
overview of the c-Met signaling pathway, the initial hypothesis for tivantinib's mechanism, the
subsequent discovery of its role as a tubulin inhibitor, and the experimental data that underpins
this conclusion.

The c-Met Signaling Pathway in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is the high-affinity receptor
for hepatocyte growth factor (HGF).[1][2][3] Under normal physiological conditions, the HGF/c-
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Met pathway is crucial for embryonic development, tissue regeneration, and wound healing.[1]
[2] However, its aberrant activation in cancer, through mechanisms like gene amplification,
mutation, or protein overexpression, drives tumor growth, proliferation, survival, invasion, and
metastasis.[1][2][4][5]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking
sites for various adaptor proteins.[4] This initiates several major downstream signaling
cascades:[2][4][6]

 RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily promotes cell growth and proliferation.[2][4]
o PI3K-AKT-mTOR Pathway: Regulates cell survival, metabolism, and inhibits apoptosis.[2][4]

o JAK-STAT Pathway: Drives the expression of genes involved in proliferation, survival, and
invasion.[4][6]

Dysregulation of this pathway is implicated in a wide array of human cancers, including non-
small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), gastric, breast, and colon
cancers, often correlating with a more aggressive phenotype and poor prognosis.[1][2][4]
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Caption: The HGF/c-Met signaling cascade and its pro-oncogenic outputs.
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Tivantinib as a Non-ATP Competitive c-Met Inhibitor:
The Initial Hypothesis

Tivantinib was initially identified as a selective, non-ATP competitive inhibitor of c-Met.[6][7][8]
[9] Unlike the majority of kinase inhibitors that compete with adenosine triphosphate (ATP) for
binding in the kinase's active site, tivantinib was proposed to bind to the inactive,
dephosphorylated conformation of the c-Met kinase domain.[7][10][11] This mechanism
suggested a potential for higher selectivity compared to ATP-competitive inhibitors, as the ATP-
binding pocket is highly conserved across the human kinome.

The crystal structure of tivantinib in complex with the c-Met kinase domain supported this
hypothesis, showing it binding to the inactive form and stabilizing a conformation that blocks
ATP binding and subsequent autophosphorylation.[7][10][11]

Quantitative Data Supporting c-Met Inhibition

Initial biochemical and cellular assays provided quantitative data supporting tivantinib's activity
against c-Met.

Assay Type |
Parameter Value Reference
Context

) Recombinant human
Ki ~355 nM ] [71[12][13]
c-Met kinase assay

Inhibition of
constitutive or HGF-
induced c-Met
IC50 100 - 300 nM phosphorylation in [13][14]
various cell lines (e.g.,
HT29, MKN-45, NCI-
H441)

Tivantinib was reported to have weak inhibitory effects on a small number of other kinases,
such as VEGFR-3, PAK3, and CAMKII, but did not inhibit over 200 other human kinases tested,
suggesting high selectivity for c-Met.[7][12]
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The Paradigm Shift: Tivantinib as a Microtubule-
Disrupting Agent

Despite promising initial data and advancement into Phase lll clinical trials, inconsistencies
began to emerge.[15][16][17] A critical observation was that tivantinib demonstrated cytotoxic
activity in cancer cell lines that were not dependent on c-Met signaling, with IC50 values similar
to those in c-Met-addicted cells.[7][10][18] This suggested an alternative, c-Met-independent
mechanism of action.

Further investigation revealed that tivantinib's primary mode of cytotoxicity is through the
disruption of microtubule polymerization.[18][19][20][21] This action leads to a cascade of
cellular events including mitotic arrest in the G2/M phase of the cell cycle and subsequent
induction of apoptosis.[12][18][20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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